molecular formula C16H19BrN2O3 B2465167 {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate CAS No. 481718-53-0

{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate

Cat. No.: B2465167
CAS No.: 481718-53-0
M. Wt: 367.243
InChI Key: RHPVSNXMCLMEIB-UHFFFAOYSA-N
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Description

{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a cyclohexene ring, a carbamoyl group, and a bromopyridine moiety, making it an interesting subject for chemical studies.

Properties

IUPAC Name

[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O3/c17-14-8-13(9-18-10-14)16(21)22-11-15(20)19-7-6-12-4-2-1-3-5-12/h4,8-10H,1-3,5-7,11H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPVSNXMCLMEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)COC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclohexene derivative, followed by the introduction of the carbamoyl group through a carbamoylation reaction. The final step involves the coupling of the bromopyridine-3-carboxylate with the prepared intermediate under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyridine compounds.

Scientific Research Applications

{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

Similar Compounds

    {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-chloropyridine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-fluoropyridine-3-carboxylate: Contains a fluorine atom instead of bromine.

    {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-iodopyridine-3-carboxylate: Features an iodine atom in place of bromine.

Uniqueness

The uniqueness of {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate lies in its specific combination of functional groups and the presence of the bromine atom, which can influence its reactivity and interactions with biological targets

Biological Activity

The compound {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate is a synthetic derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H32N2O6S
  • Molecular Weight : 464.58 g/mol
  • CAS Number : Not specified in the available literature.

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the pyridine ring and carbamoyl group suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.

Potential Mechanisms Include:

  • Inhibition of Tumor Cell Proliferation : Similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For instance, derivatives of β-carboline have been documented to induce apoptosis through the accumulation of reactive oxygen species (ROS) .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal properties, potentially through disruption of microbial cell membranes or inhibition of critical enzymatic pathways .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity by modulating cytokine production and inhibiting pathways associated with inflammation .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of related compounds. For example, compounds containing the cyclohexene moiety were tested against various human cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations.

CompoundCell LineIC50 (µM)Mechanism
Compound APC-3 (Prostate Cancer)9.86Induces apoptosis via ROS accumulation
Compound BA549 (Lung Cancer)15.20Inhibits cell migration and proliferation
Compound CK562 (Leukemia)12.50Arrests cell cycle at G0/G1 phase

Case Studies

  • Antitumor Activity : In a study evaluating the antitumor effects of similar compounds, it was found that treatment with a related compound led to a significant increase in apoptosis rates in PC-3 cells, indicating that structural modifications can enhance biological efficacy .
  • Antimicrobial Testing : Another study assessed the antimicrobial properties of structurally similar compounds against common pathogens, revealing effective inhibition at low concentrations, which supports their potential use as therapeutic agents .

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